molecular formula C25H22FN5O3S2 B12132260 1-(3-{(Z)-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxamide

1-(3-{(Z)-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxamide

Cat. No.: B12132260
M. Wt: 523.6 g/mol
InChI Key: BSPDQOXCVWEYNF-UYRXBGFRSA-N
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Description

1-(3-{(Z)-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxamide is a complex organic compound with a unique structure that includes a fluorobenzyl group, a thiazolidinylidene moiety, and a pyrido[1,2-a]pyrimidinyl group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-{(Z)-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxamide typically involves multiple steps, including the formation of intermediate compounds. The key steps include:

    Formation of the Thiazolidinylidene Moiety: This involves the reaction of 4-fluorobenzyl chloride with thiosemicarbazide to form the thiazolidinylidene intermediate.

    Formation of the Pyrido[1,2-a]pyrimidinyl Group: This involves the cyclization of appropriate precursors under acidic or basic conditions.

    Coupling Reactions: The final step involves coupling the thiazolidinylidene intermediate with the pyrido[1,2-a]pyrimidinyl intermediate under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production methods for this compound would involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, solvents, and controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

1-(3-{(Z)-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can yield alcohols.

Scientific Research Applications

1-(3-{(Z)-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(3-{(Z)-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. The exact molecular targets and pathways would depend on the specific application and biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-{(Z)-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxamide is unique due to its specific combination of functional groups and structural features, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C25H22FN5O3S2

Molecular Weight

523.6 g/mol

IUPAC Name

1-[3-[(Z)-[3-[(4-fluorophenyl)methyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]-4-oxopyrido[1,2-a]pyrimidin-2-yl]piperidine-4-carboxamide

InChI

InChI=1S/C25H22FN5O3S2/c26-17-6-4-15(5-7-17)14-31-24(34)19(36-25(31)35)13-18-22(29-11-8-16(9-12-29)21(27)32)28-20-3-1-2-10-30(20)23(18)33/h1-7,10,13,16H,8-9,11-12,14H2,(H2,27,32)/b19-13-

InChI Key

BSPDQOXCVWEYNF-UYRXBGFRSA-N

Isomeric SMILES

C1CN(CCC1C(=O)N)C2=C(C(=O)N3C=CC=CC3=N2)/C=C\4/C(=O)N(C(=S)S4)CC5=CC=C(C=C5)F

Canonical SMILES

C1CN(CCC1C(=O)N)C2=C(C(=O)N3C=CC=CC3=N2)C=C4C(=O)N(C(=S)S4)CC5=CC=C(C=C5)F

Origin of Product

United States

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